molecular formula C34H34NOPS B14760215 [S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl](2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide

[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl](2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide

Cat. No.: B14760215
M. Wt: 535.7 g/mol
InChI Key: XBSXYNDYLLPLCL-MLZZNZMKSA-N
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Description

[S®]-N-(S)-[2-(Diphenylphosphino)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is notable for its unique structural features, which include a diphenylphosphino group and a naphthalenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [S®]-N-(S)-[2-(Diphenylphosphino)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Diphenylphosphino Group: This step involves the reaction of a suitable phosphine precursor with a halogenated aromatic compound under controlled conditions.

    Introduction of the Naphthalenyl Moiety: This step is achieved through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

    Sulfinamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

[S®]-N-(S)-[2-(Diphenylphosphino)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinamide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

[S®]-N-(S)-[2-(Diphenylphosphino)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of [S®]-N-(S)-[2-(Diphenylphosphino)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide involves its interaction with specific molecular targets. The diphenylphosphino group can coordinate with metal ions, influencing catalytic activity. The naphthalenyl moiety may interact with biological macromolecules, affecting their function. The sulfinamide group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • [S®]-N-(S)-[2-(Diphenylphosphino)phenylmethyl]-N,2-dimethyl-2-propanesulfonamide
  • [S®]-N-(S)-[2-(Diphenylphosphino)phenylmethyl]-N,2-dimethyl-2-propanesulfinylamine

Uniqueness

[S®]-N-(S)-[2-(Diphenylphosphino)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a ligand and its potential biological activities set it apart from similar compounds.

Properties

Molecular Formula

C34H34NOPS

Molecular Weight

535.7 g/mol

IUPAC Name

(R)-N-[(S)-(2-diphenylphosphanylphenyl)-naphthalen-2-ylmethyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C34H34NOPS/c1-34(2,3)38(36)35(4)33(28-24-23-26-15-11-12-16-27(26)25-28)31-21-13-14-22-32(31)37(29-17-7-5-8-18-29)30-19-9-6-10-20-30/h5-25,33H,1-4H3/t33-,38+/m0/s1

InChI Key

XBSXYNDYLLPLCL-MLZZNZMKSA-N

Isomeric SMILES

CC(C)(C)[S@@](=O)N(C)[C@@H](C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC(C)(C)S(=O)N(C)C(C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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